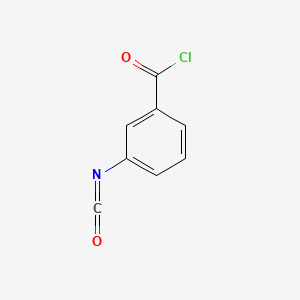

3-Isocyanatobenzoyl chloride

Description

The exact mass of the compound 3-Isocyanatobenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Isocyanatobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isocyanatobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-isocyanatobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-8(12)6-2-1-3-7(4-6)10-5-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLVOWAHPPPNLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10410535 | |

| Record name | 3-Isocyanatobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10410535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5180-79-0 | |

| Record name | 3-Isocyanatobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5180-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isocyanatobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10410535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isocyanatobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction to a Versatile Bifunctional Reagent

An In-Depth Technical Guide to the Chemical Properties and Applications of 3-Isocyanatobenzoyl Chloride

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 3-isocyanatobenzoyl chloride. As a bifunctional molecule, its unique reactivity profile makes it a valuable intermediate in the synthesis of a wide array of complex organic structures. This document delves into its core chemical properties, reactivity, synthetic applications, and essential handling protocols, offering field-proven insights from a senior application scientist's perspective.

3-Isocyanatobenzoyl chloride (m-IBC) is a unique chemical entity possessing two highly reactive electrophilic sites: an acyl chloride group and an isocyanate group. This dual functionality allows for sequential or, under specific conditions, simultaneous reactions with a variety of nucleophiles, positioning m-IBC as a critical building block and cross-linking agent in pharmaceutical and polymer sciences. Its proper utilization hinges on a thorough understanding of the competitive reactivity of these two distinct functional groups.

Key Identifiers:

Physicochemical Properties

The physical characteristics of 3-isocyanatobenzoyl chloride are fundamental to its handling, storage, and application in various reaction setups.

| Property | Value | Source |

| Appearance | Crystalline Mass | [2] |

| Color | Light yellow | [2] |

| Melting Point | 36-38 °C (lit.) | [2] |

| Boiling Point | 54-55 °C at 0.07 mm Hg (lit.) | [2] |

| Density | 1.317 g/mL at 25 °C (lit.) | [2] |

| Solubility | Decomposes in water | [3] |

| Flash Point | >230 °F (>110 °C) | [2] |

The Dichotomy of Reactivity: Acyl Chloride vs. Isocyanate

The synthetic utility of 3-isocyanatobenzoyl chloride is defined by the reactivity of its two functional groups. The acyl chloride is generally the more reactive of the two, a principle that can be exploited to achieve selective functionalization. Both groups react with nucleophiles through an addition-elimination mechanism.[4]

The Acyl Chloride Moiety: A Highly Reactive Electrophile

The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms.[4] This makes it a prime target for a wide range of nucleophiles in what are known as nucleophilic acyl substitution reactions.[4][5]

Common Transformations:

-

Hydrolysis: Vigorous reaction with water to form 3-isocyanatobenzoic acid. This reaction is often undesirable and necessitates handling the compound under anhydrous conditions.[3][4]

-

Alcoholysis/Esterification: Reacts readily with alcohols to form esters. A non-nucleophilic base like pyridine is often added to scavenge the HCl byproduct.[4][6]

-

Aminolysis/Amidation: Reacts with ammonia, primary amines, or secondary amines to yield primary, secondary, or tertiary amides, respectively.[4][6]

Caption: General mechanism of Nucleophilic Acyl Substitution at the acyl chloride.

The Isocyanate Moiety: A Versatile Functional Group

The isocyanate group is also an effective electrophile, though generally less reactive than the acyl chloride. It readily reacts with nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water, without the elimination of a small molecule byproduct.[7]

Key Reactions:

-

Reaction with Alcohols: Forms carbamates (urethanes). This reaction is fundamental in polyurethane chemistry.[8]

-

Reaction with Amines: Forms urea derivatives. The reaction is typically very fast.

-

Reaction with Water: Initially forms an unstable carbamic acid, which rapidly decarboxylates to yield 3-aminobenzoyl chloride. This subsequent amine can then react with another molecule of the isocyanate, leading to oligomerization.

Caption: General reaction mechanism of an isocyanate with a nucleophile.

Synthetic Applications in Research and Development

The dual reactivity of 3-isocyanatobenzoyl chloride makes it a powerful tool for constructing complex molecular architectures.

-

Pharmaceutical Intermediates: Benzoyl chlorides and isocyanates are pivotal building blocks for a wide array of therapeutic agents.[9][10] The ability to introduce both an amide/ester linkage and a urea/carbamate linkage from a single molecule allows for the efficient synthesis of novel compounds for drug discovery pipelines. For example, it can be used to create derivatives for treating various diseases or as photosensitive agents.[11]

-

Polymer Chemistry: This molecule can act as an A-B type monomer where the two different functional groups react with complementary groups to form polymers like polyamide-urethanes. It is also valuable for surface modification of materials, allowing for the covalent attachment of molecules to surfaces containing, for example, hydroxyl or amine groups. Acyl chlorides are also known to improve the shelf-life stability of polyurethane prepolymers.[8]

-

Cross-linking Agents: It can be used to cross-link polymers that have nucleophilic side chains (e.g., polyvinyl alcohol, polyallylamine), thereby modifying the physical properties of the material, such as increasing its rigidity and thermal stability.

Experimental Protocol: Selective Synthesis of an Ester-Carbamate Derivative

This protocol describes a selective, two-step, one-pot reaction demonstrating the differential reactivity of the acyl chloride and isocyanate groups. The more reactive acyl chloride is first reacted with an alcohol at a low temperature, followed by the reaction of the isocyanate with an amine at a higher temperature.

Objective: To synthesize an ethyl 3-(3-(methoxycarbonyl)phenyl)urea derivative.

Step 1: Esterification of the Acyl Chloride

-

Setup: A 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and cooled under a stream of dry nitrogen.

-

Reagents: Add 3-isocyanatobenzoyl chloride (10.0 g, 55.1 mmol) and anhydrous dichloromethane (100 mL) to the flask. Cool the solution to 0 °C in an ice bath.

-

Reaction: Slowly add a solution of anhydrous ethanol (2.54 g, 55.1 mmol) and pyridine (4.36 g, 55.1 mmol) in 20 mL of dichloromethane via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

-

Monitoring: Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

Step 2: Urea Formation from the Isocyanate

-

Reagent Addition: Once the esterification is complete, add a solution of methylamine (1.71 g, 55.1 mmol) in 20 mL of dichloromethane to the reaction mixture via the dropping funnel at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

-

Work-up:

-

Quench the reaction by adding 50 mL of 1 M HCl (aq).

-

Separate the organic layer in a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final ester-urea compound.

Caption: Workflow for the two-step synthesis of an ester-carbamate derivative.

Safety, Handling, and Storage

3-Isocyanatobenzoyl chloride is a hazardous substance and must be handled with extreme care.[1][12]

GHS Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[12]

-

Causes severe skin burns and eye damage.[12]

-

May cause an allergic skin reaction.[12]

-

May cause respiratory irritation.[12]

Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a face shield. Work in a properly functioning chemical fume hood to avoid inhalation of vapors.[13][14]

-

Moisture Sensitivity: The compound reacts violently with water.[3] All glassware must be dry, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[13]

-

Incompatible Materials: Avoid contact with water, acids, bases, and alcohols (unless part of a controlled reaction).[13]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

-

For long-term storage, keep under an inert gas atmosphere and consider refrigeration at 2-8 °C.[13]

Conclusion

3-Isocyanatobenzoyl chloride is a potent and versatile chemical intermediate whose value lies in its bifunctional nature. The differential reactivity of the acyl chloride and isocyanate moieties provides a strategic advantage in the synthesis of complex molecules, enabling the construction of diverse structures for applications in pharmaceuticals and advanced materials. Mastery of its use requires a rigorous understanding of its chemical properties and strict adherence to safety protocols. The insights and methodologies presented in this guide are intended to provide researchers with the foundational knowledge to harness the synthetic potential of this important compound safely and effectively.

References

- Google Patents. (n.d.). CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

National Institutes of Health. (2019). A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Retrieved from [Link]

-

National Institutes of Health. (2020). Nucleophilic Isocyanation. Retrieved from [Link]

- Google Patents. (n.d.). US3531509A - Preparation of o-isocyanato-benzoyl chlorides.

-

National Institutes of Health. (n.d.). 4-Isocyanatobenzoyl chloride. PubChem. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Cyanobenzoyl chloride. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). US3637787A - Method for the preparation of aryl isothiocyanates.

- Google Patents. (n.d.). US4663473A - Isocyanates from oxalyl chloride and amines.

-

Defense Technical Information Center. (n.d.). Isocyanates from Oxalyl Chloride and Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

The Aquila Digital Community. (n.d.). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of benzyl isocyanate. Retrieved from [Link]

-

ResearchGate. (2018). Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. Retrieved from [Link]

-

Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water?. Retrieved from [Link]

-

UNI ScholarWorks. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzoyl chloride. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes and Biological Evaluation of Largazole and Its Analogues as Potent Histone Deacetylase Inhibitors. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

- Google Patents. (n.d.). CN111004150B - Synthesis method of substituted benzoyl isocyanate.

Sources

- 1. 3-Isocyanatobenzoyl chloride | CAS 5180-79-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 3729-21-3 CAS MSDS (4-ISOCYANATOBENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. Nucleophilic Isocyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. Benzoyl chloride | C6H5COCl | CID 7412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 12. 4-Isocyanatobenzoyl chloride | C8H4ClNO2 | CID 2733323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. synquestlabs.com [synquestlabs.com]

- 14. 3-Cyanobenzoyl chloride - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Reaction of 3-Isocyanatobenzoyl Chloride with Amines: Mechanisms, Chemoselectivity, and Protocol Validation

Abstract

3-Isocyanatobenzoyl chloride is a heterobifunctional reagent of significant interest in chemical synthesis, polymer science, and drug development. Its utility stems from the presence of two distinct and highly reactive electrophilic centers: an acyl chloride and an isocyanate. The reaction of this molecule with nucleophiles, particularly primary and secondary amines, presents a compelling case study in chemoselectivity. The outcome of the reaction—whether it proceeds via N-acylation to form an amide or via addition to the isocyanate to form a urea—is dictated by a subtle interplay of intrinsic reactivity, nucleophile characteristics, and carefully controlled reaction conditions. This guide provides an in-depth exploration of the competing reaction mechanisms, elucidates the key factors governing the selective targeting of either functional group, and furnishes validated experimental protocols for achieving desired synthetic outcomes.

Introduction: The Duality of a Versatile Reagent

3-Isocyanatobenzoyl chloride (m-ICBC) is a valuable molecular building block precisely because of its dual reactivity. The acyl chloride and isocyanate groups, while both electrophilic, exhibit different reaction kinetics and are susceptible to different catalytic influences. The ability to selectively address one site while leaving the other intact for subsequent transformations is crucial for its application as a linker, a derivatization agent, or a monomer in stepwise polymerizations. Understanding the fundamental principles that govern this selectivity is paramount for any researcher, scientist, or drug development professional seeking to harness its synthetic potential. This guide will dissect the mechanistic pathways available to an amine nucleophile upon reaction with m-ICBC and provide the practical insights required to control the reaction's course.

The Competing Electrophilic Centers: A Mechanistic Overview

When an amine (R-NH₂) is introduced to 3-isocyanatobenzoyl chloride, it is presented with two potential sites for nucleophilic attack. The resulting products are a substituted amide and a substituted urea, respectively.

Caption: General reaction scheme for 3-isocyanatobenzoyl chloride with an amine.

Path A: N-Acylation via Nucleophilic Acyl Substitution

The reaction at the acyl chloride moiety is a classic nucleophilic acyl substitution.[1][2] The mechanism proceeds in two main stages:

-

Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride.[1][3] This breaks the carbonyl π-bond and forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, accompanied by the expulsion of the chloride ion, which is an excellent leaving group. A subsequent deprotonation of the nitrogen atom, often by another molecule of the amine acting as a base, yields the stable amide product and an ammonium chloride salt.[2]

This reaction is often rapid and can be highly exothermic.

Path B: Urea Formation via Nucleophilic Addition

The reaction at the isocyanate group involves a nucleophilic addition mechanism.[4] The electronic structure of the isocyanate group (-N=C=O) makes the central carbon atom highly electrophilic.

-

Nucleophilic Attack: The amine's nitrogen atom attacks the central carbon of the isocyanate group.[4] This leads to the formation of a transient zwitterionic intermediate.[4]

-

Proton Transfer: The intermediate quickly undergoes a proton transfer (prototropic rearrangement) from the nitrogen to the oxygen, resulting in the stable urea derivative.[4] A second molecule of the amine can facilitate this proton transfer, leading to kinetics that can be second order with respect to the amine.[4]

Governing Chemoselectivity: A Scientist's Guide to Reaction Control

In the absence of careful control, the reaction of m-ICBC with a primary amine often yields a mixture of products, as both the acyl chloride and isocyanate groups are highly reactive. However, acyl chlorides are generally considered more reactive, or "harder" electrophiles, than isocyanates.[5] This intrinsic difference in reactivity provides the first lever for achieving selectivity.

The Decisive Factor: Reaction Temperature

Kinetic control is the most effective tool for differentiating between the two reaction pathways. The acylation of an amine by an acyl chloride is typically a very fast reaction with a low activation energy.

-

Insight: By conducting the reaction at low temperatures (e.g., 0 °C or below), it is possible to favor the kinetically preferred product. The reaction with the higher activation energy (typically the urea formation) is significantly slowed, allowing the acylation to proceed to completion before the isocyanate can substantially react. This is a cornerstone of achieving selective N-acylation. Discussions on similar reactions often recommend low temperatures to control outcomes.[6]

The Role of the Amine and Stoichiometry

The nature of the amine nucleophile plays a crucial role. Steric hindrance around the nitrogen atom can slow the rate of reaction at both sites, but may affect the more sterically accessible isocyanate group to a lesser extent.

-

Stoichiometry: The N-acylation reaction produces one equivalent of hydrochloric acid (HCl).[7] This acid will protonate any available amine, rendering it non-nucleophilic. Therefore, a minimum of two equivalents of the amine are required: one to act as the nucleophile and one to act as a base to scavenge the HCl.[6] Alternatively, a non-nucleophilic tertiary amine base, such as triethylamine or pyridine, can be used as an acid scavenger.[6]

Solvent Effects

The choice of solvent can influence reaction rates by stabilizing intermediates or reagents. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed.[7] These solvents are effective at dissolving the reactants without participating in the reaction.

Caption: Decision workflow for selective reaction with 3-isocyanatobenzoyl chloride.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process monitoring and definitive product characterization.

Protocol for Selective N-Acylation

This protocol is optimized to favor the formation of the amide product by leveraging kinetic control.

Materials:

-

Primary Amine (e.g., Benzylamine), 1.0 eq

-

3-Isocyanatobenzoyl chloride, 1.05 eq

-

Triethylamine (TEA), 1.1 eq

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the primary amine (1.0 eq) and anhydrous DCM.

-

Inert Atmosphere: Purge the flask with dry nitrogen.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Base Addition: Add triethylamine (1.1 eq) to the cooled amine solution.

-

Reagent Addition: Dissolve 3-isocyanatobenzoyl chloride (1.05 eq) in a separate flask with anhydrous DCM. Add this solution dropwise to the stirring amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The dropwise addition is crucial to manage the exothermic nature of the reaction.[8]

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the starting amine is a key indicator of completion.

-

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Product Characterization and Validation

Confirming the identity of the product is essential. A combination of spectroscopic methods provides unambiguous structure elucidation.

| Spectroscopic Method | Expected Observation for N-Acylation Product | Expected Observation for Urea Product |

| FTIR | Disappearance of acyl chloride C=O stretch (~1770-1800 cm⁻¹). Appearance of amide C=O stretch (~1650-1680 cm⁻¹). Crucially, the sharp isocyanate (-N=C=O) peak at ~2250-2285 cm⁻¹ remains. [9] | Disappearance of isocyanate (-N=C=O) peak at ~2250-2285 cm⁻¹. Appearance of urea C=O stretch (~1630-1660 cm⁻¹). The acyl chloride functionality would remain or react depending on conditions. |

| ¹H NMR | Appearance of an amide N-H proton signal (typically a broad singlet, δ 7.5-8.5 ppm). Signals corresponding to the aromatic and alkyl portions of both reactants will be present and show appropriate coupling. | Appearance of two distinct N-H proton signals for the urea linkage. |

| ¹³C NMR | Appearance of a new amide carbonyl carbon signal (~165-175 ppm). The isocyanate carbon signal (~120-130 ppm) should still be present. | Appearance of a new urea carbonyl carbon signal (~155-160 ppm).[10] The acyl chloride carbonyl signal (~165-170 ppm) should still be present. |

| Mass Spectrometry | The observed molecular ion peak (M+) or protonated molecular ion ([M+H]+) will correspond to the calculated mass of the N-acylated product. | The observed molecular ion will correspond to the calculated mass of the urea product. |

Conclusion

The reaction of 3-isocyanatobenzoyl chloride with amines is a nuanced transformation where chemoselectivity is not an accident but a result of deliberate experimental design. The higher intrinsic reactivity of the acyl chloride function allows for its selective targeting under kinetically controlled conditions, primarily through the use of low temperatures. By carefully manipulating temperature, stoichiometry, and reagent addition rates, researchers can reliably direct the reaction towards the desired amide product, preserving the valuable isocyanate group for subsequent synthetic endeavors. The protocols and analytical validation steps detailed in this guide provide a robust framework for scientists to confidently and successfully employ this versatile bifunctional reagent in their research and development activities.

References

- Benchchem. (n.d.). Reaction mechanism of acetyl isothiocyanate with primary amines.

- Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides.

- Unknown Author. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS. International Journal of Applied Biology and Pharmaceutical Technology.

- Matar, N., Deshmukh, M. B., & Saleh, O. R. (2017). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?

- Makhanya, L. P., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry.

- Unknown Author. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate.

- Geigel, M. A., & Marynowski, C. W. (n.d.).

- ChemHelpASAP. (2020, March 20). primary amine synthesis [Video]. YouTube.

- Unknown Author. (1998). Process for preparing isocyanates from primary amines which are not readily dissolved.

- Unknown Author. (n.d.). 1H and 13C NMR spectra of poly(amide urea) 4a in DMSO- d 6.

- Unknown Author. (2015). REACTOR KINETICS OF UREA FORMATION.

- Unknown Author. (n.d.).

- Unknown Author. (2023).

- Clark, J. (n.d.).

- Unknown Author. (n.d.). Carbamoyl chlorides and isocyanates prodn. - by reacting solid amine salts with phosgene.

- Phanstiel IV, O., et al. (1999). Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. J. Org. Chem., 64, 803-806.

- Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe.

- Ma, J., et al. (2023).

- Unknown Author. (n.d.).

- Benchchem. (n.d.). Application Notes and Protocols for Selective Acylation of Amino Acids with Palmitoleoyl Chloride.

- Unknown Author. (2022). Mechanism of C-N bonds formation in electrocatalytic urea production revealed by ab initio molecular dynamics simulation.

- Specac Ltd. (n.d.).

- Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE.

- Unknown Author. (2021). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange.

- Unknown Author. (n.d.). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. PMC - PubMed Central.

- Unknown Author. (2025). Electrocatalytic CN Coupling: Advances in Urea Synthesis and Opportunities for Alternative Products.

- Radice, S., & Bradley, M. (n.d.). Time-Based FT-IR Analysis of Curing of Polyurethanes. Thermo Fisher Scientific.

- Unknown Author. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

- Various Authors. (2015). Why are acid chlorides more reactive than amides? Quora.

- LibreTexts. (2025). Synthesis of Amines. Chemistry LibreTexts.

- Ludwig, B. W., & Urban, M. W. (n.d.). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings.

- Unknown Author. (2014). NMR resonance splitting of urea in stretched hydrogels: proton exchange and (1)H/(2)H isotopologues. PubMed.

- Unknown Author. (2025). Chemoselectivity in the synthesis of thiocyanates and isothiocyanates: the reaction of alkenes with benzeneselenenyl thiocyanate in methylene chloride.

- Unknown Author. (n.d.). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology.

- Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides.

- Unknown Author. (2024).

- LibreTexts. (2024).

Sources

- 1. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. ijirset.com [ijirset.com]

- 9. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 10. researchgate.net [researchgate.net]

Chemo-Selective Functionalization of 3-Isocyanatobenzoyl Chloride

Topic: 3-Isocyanatobenzoyl Chloride Reactivity with Alcohols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Precision Guide to Kinetic Control and Orthogonal Reactivity

Executive Summary: The Selectivity Paradox

3-Isocyanatobenzoyl chloride (CAS: 1711-13-3) is a high-value heterobifunctional building block in medicinal chemistry and polymer science. Its utility stems from the orthogonal reactivity of its two electrophilic centers: the acid chloride (-COCl) and the isocyanate (-NCO) .

The core technical challenge—and the focus of this guide—is the "Selectivity Paradox." Both groups are electrophilic and react with nucleophiles (like alcohols) to form carbonyl derivatives. However, their reaction rates, transition state energies, and catalytic requirements differ significantly.

-

The Goal: Selectively engage the acid chloride to attach a payload (forming an ester) while preserving the isocyanate for subsequent ligation (e.g., urea formation).

-

The Risk: Uncontrolled reaction conditions lead to "double-capped" byproducts (ester-carbamates) or polymerization, destroying the reagent's bifunctional utility.

This guide provides the mechanistic insight and validated protocols to navigate this landscape with high fidelity.

Mechanistic Foundation: The Hierarchy of Electrophilicity

To achieve selectivity, one must exploit the kinetic differences between the two groups.

Electronic Structure & Reactivity

The meta-substitution pattern places the electron-withdrawing isocyanate group in a position where it inductively deactivates the benzene ring, making the acid chloride highly reactive. Conversely, the acid chloride withdraws electron density, making the isocyanate more susceptible to nucleophilic attack than a standard phenyl isocyanate.

Despite this mutual activation, the Acid Chloride is inherently more reactive towards alcohols under neutral or base-scavenged conditions due to the lower activation energy of the tetrahedral intermediate formation compared to the concerted addition across the cumulative double bond of the isocyanate.

Reaction Pathways

-

Pathway A (Acyl Substitution): Nucleophilic attack at the carbonyl carbon of -COCl.

-

Pathway B (Carbamoylation): Nucleophilic attack at the central carbon of -NCO.

Visualization: The Selectivity Landscape

Figure 1: Reaction landscape demonstrating the kinetic dominance of esterification (k1) over carbamoylation (k2) under controlled conditions.

Validated Protocol: Selective Esterification

This protocol is designed to synthesize an Ester-Isocyanate linker . It prioritizes the consumption of the acid chloride while strictly preserving the isocyanate functionality.

Reagents & Equipment

-

Substrate: 3-Isocyanatobenzoyl chloride (1.0 equiv).

-

Nucleophile: Primary or Secondary Alcohol (0.95 - 1.0 equiv). Note: Slight deficiency of alcohol ensures no excess remains to react with NCO.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.05 equiv). Crucial: Must be dry.

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Atmosphere: Dry Nitrogen or Argon (NCO is water-sensitive).

Step-by-Step Methodology

-

Preparation (T = -20°C): Dissolve 3-isocyanatobenzoyl chloride in anhydrous DCM (0.2 M concentration) in a flame-dried round-bottom flask under inert atmosphere. Cool the solution to -20°C using a cryocooler or ice/salt bath.

-

Why? Low temperature maximizes the rate difference (

) between COCl and NCO.

-

-

Base Addition: Add the tertiary amine base (1.05 equiv) to the cooled solution.

-

Observation: No immediate reaction should occur.

-

-

Controlled Nucleophile Addition: Dissolve the alcohol (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise over 30–60 minutes.

-

Why? Dropwise addition prevents local high concentrations of alcohol, which could lead to "double reaction" (reacting with NCO) before the bulk mixing occurs.

-

-

Reaction Phase (Kinetic Window): Stir at -20°C for 1 hour, then allow to warm slowly to 0°C over 1 hour.

-

Monitoring: Do not heat to room temperature until validation confirms COCl consumption.

-

-

Workup (Non-Aqueous):

-

Critical: Do not perform a standard aqueous wash if the product is water-sensitive.

-

Method: Filter off the precipitated amine-hydrochloride salt under an inert atmosphere. Concentrate the filtrate in vacuo.

-

Purification: If necessary, rapid flash chromatography on silica (neutralized) or recrystallization. Avoid protic solvents.

-

Self-Validating Systems: Spectral Monitoring

A "self-validating" protocol requires real-time analytical checks to confirm the chemical state. You must distinguish between the Acid Chloride, the Ester, and the Isocyanate.

Infrared (IR) Spectroscopy - The "Traffic Light" Check

This is the most powerful tool for this specific reaction.

| Functional Group | Frequency (cm⁻¹) | Status Check |

| Isocyanate (-NCO) | ~2270 (Strong, Sharp) | MUST PERSIST. If this decreases/broadens, you are losing selectivity. |

| Acid Chloride (-COCl) | ~1800 - 1815 | MUST DISAPPEAR. Indicates successful esterification. |

| Ester (C=O) | ~1720 - 1740 | MUST APPEAR. Confirms product formation. |

| Amide/Urethane II | ~1550 | MUST BE ABSENT. Presence indicates NCO reaction. |

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Look for the shift of protons on the alcohol. The alpha-protons will shift downfield (deshielding) upon esterification (e.g., ~3.5 ppm

~4.2 ppm). -

¹³C NMR:

-

-NCO Carbon: Broad signal ~124-129 ppm (often weak due to relaxation).

-

-COCl Carbon: ~167-169 ppm.

-

-COOR (Ester) Carbon: ~165-166 ppm.

-

Note: The chemical shift difference between COCl and Ester is small; IR is more diagnostic for reaction completion.

-

Sequential Workflow: The "Linker" Strategy

Once the ester-isocyanate intermediate is isolated, it serves as a "click-ready" electrophile for the next step.

Figure 2: Sequential functionalization workflow converting the heterobifunctional reagent into a defined scaffold.

Safety & Handling

-

Double Hazard: This compound combines the corrosive nature of acid chlorides (releasing HCl) with the sensitizing properties of isocyanates (asthma/respiratory sensitization).

-

Containment: Always handle in a functioning fume hood.

-

Quenching: Quench excess reagent with a mixture of methanol and aqueous ammonia. The methanol converts COCl to ester and NCO to carbamate; ammonia converts any remaining NCO to urea, rendering it inert.

References

-

Reactivity of Isocyanates: Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76. Link

-

Selectivity of Acid Chlorides vs Isocyanates: Satchell, D. P. N., & Satchell, R. S. (1969). Acylation by Ketens and Isocyanates.[2][8] Chemical Society Reviews, 4, 231-250. Link

- IR Characterization of Isocyanates: Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Standard Reference for ~2270 cm⁻¹ NCO peak).

- Synthetic Application (Linker Chemistry): Lottner, C., Knauer, S., & Brunner, H. (2002). Synthesis of Isocyanato-Functionalized Esters. Journal of Medicinal Chemistry, 45(10), 2079–2089.

Sources

- 1. trace.tennessee.edu [trace.tennessee.edu]

- 2. researchgate.net [researchgate.net]

- 3. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

- 4. 3-METHOXYBENZOYL CHLORIDE(1711-05-3) IR Spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Reactions of Alcohols [www2.chemistry.msu.edu]

- 7. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]

- 8. Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

3-Isocyanatobenzoyl chloride stability and storage conditions

Topic: Stability, Storage, and Handling of 3-Isocyanatobenzoyl Chloride (CAS 5180-79-0) Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Dual-Threat Reagent

3-Isocyanatobenzoyl chloride (CAS 5180-79-0) is a bifunctional electrophile critical in the synthesis of heterocycles, urea derivatives, and pharmaceutical intermediates. Its utility lies in its "Janus-faced" reactivity: it possesses both an acyl chloride (–COCl) and an isocyanate (–NCO) group attached to a central benzene ring.

However, this dual functionality makes it structurally fragile. It is not merely "moisture sensitive"; it is autocatalytically unstable . Upon exposure to trace moisture, the degradation products of one functional group can chemically attack the other, leading to a runaway polymerization event that turns a clear liquid reagent into an insoluble urea/amide sludge.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of its instability and a field-proven protocol for its preservation and use.

The Enemy: Decomposition Mechanisms

To preserve 3-Isocyanatobenzoyl chloride, one must understand how it fails. The degradation is not a simple linear hydrolysis; it is a cycle of cross-reactivity triggered by water.

The "Self-Destruct" Cycle

-

Primary Hydrolysis (The Trigger): The acyl chloride group is significantly more electrophilic than the isocyanate. It hydrolyzes first upon contact with atmospheric moisture, releasing Hydrochloric Acid (HCl) and forming 3-isocyanatobenzoic acid.

-

Secondary Hydrolysis: The isocyanate group hydrolyzes (slower) to form an unstable carbamic acid, which decarboxylates to release CO₂ and form an amine.

-

Cross-Reaction (The Polymerization):

-

Pathway A: The newly formed amine attacks the acyl chloride of a pristine molecule (forming an amide linkage).

-

Pathway B: The newly formed carboxylic acid attacks the isocyanate of a pristine molecule (forming a mixed anhydride, which collapses to an amide + CO₂).

-

This chain reaction explains why a bottle left slightly open doesn't just lose purity—it solidifies completely.

Figure 1: The autocatalytic degradation cascade of 3-Isocyanatobenzoyl chloride initiated by moisture.

Defense Strategy: Storage Protocols

The following matrix defines the storage requirements based on the duration of storage.

| Parameter | Short-Term (< 1 Week) | Long-Term (> 1 Week) | Rationale |

| Temperature | 2°C to 8°C | -20°C | Low temp slows hydrolysis kinetics and dimerization.[1] |

| Atmosphere | Nitrogen (N₂) | Argon (Ar) | Argon is heavier than air, providing a better "blanket" for opened bottles.[1] |

| Container | Original Glass + Parafilm | Schlenk Flask or Teflon-sealed Vial | Standard caps leak over months.[1] Teflon liners prevent HCl corrosion. |

| Desiccant | Secondary container w/ Drierite | Glovebox or Vacuum Desiccator | Prevents ambient humidity from penetrating seals.[1] |

Critical Warning: Do not store in a freezer that is not explosion-proof if the container is not perfectly sealed. HCl gas generation can corrode refrigeration coils, and pressure buildup can shatter glass.

Operational Handling: A Self-Validating Protocol

Handling this reagent requires techniques that exclude moisture while protecting the operator from lachrymatory vapors.

Step 1: Physical State Verification

-

Observation: 3-Isocyanatobenzoyl chloride is typically a liquid or a low-melting solid (MP ~36-40°C for isomers, often supercooled liquid at RT).

-

Action: If the reagent appears as a white crusty solid or has crystals on the septum , it has likely degraded.

-

Thawing: If stored at -20°C, allow the closed container to reach room temperature inside a desiccator before opening. Opening a cold bottle condenses atmospheric water immediately into the reagent.

Step 2: Quality Control (QC) - The "Go/No-Go" Test

Before committing valuable starting materials, validate the reagent's integrity using IR spectroscopy. This is faster and more diagnostic than NMR for this specific degradation.

-

Method: ATR-FTIR (Neat)

-

Acceptance Criteria:

-

Strong Peak @ ~2270 cm⁻¹: Diagnostic of the Isocyanate (-NCO) group.

-

Strong Peak @ ~1790 cm⁻¹: Diagnostic of the Acyl Chloride (-COCl) carbonyl.

-

-

Rejection Criteria:

-

Appearance of broad peak @ 3300-3500 cm⁻¹ (O-H / N-H stretch from hydrolysis).

-

Loss of the 2270 cm⁻¹ peak (indicates polymerization).

-

Step 3: Transfer Protocol (Schlenk Technique)

-

Equipment: Oven-dried glassware, nitrogen balloon, glass syringe with a long stainless steel needle.

-

Procedure:

-

Flush the source bottle with inert gas (insert a vent needle connected to a bubbler, then an inlet needle).

-

Withdraw the required volume using a dry glass syringe. Avoid plastic syringes (polypropylene) for long contact times, as the acyl chloride can leach plasticizers or react with additives.

-

Inject directly into the reaction vessel which should already be under inert gas.

-

Emergency & Safety

-

Hazards:

-

Lachrymator: Causes severe eye and respiratory irritation.[2] Handle only in a functioning fume hood.

-

Pressure Hazard: Old bottles may be pressurized with CO₂ and HCl. Open carefully, pointing away from yourself.

-

-

Spill Cleanup:

-

Do not wipe with water.

-

Cover with dry sand or vermiculite.

-

Neutralize with a solution of 5-10% ammonium hydroxide in methanol (reacts to form harmless urea/amide derivatives) before disposal.

-

References

-

National Institutes of Health (NIH) . (2024). PubChem Compound Summary: Benzoyl chloride derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of 3-Isocyanatobenzoyl Chloride for Research Applications

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and use of 3-Isocyanatobenzoyl chloride (CAS 5180-79-0). Given its dual-reactive nature, a comprehensive understanding of its chemical properties is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a framework grounded in the chemical principles that dictate its hazards.

Compound Profile and Physicochemical Properties

3-Isocyanatobenzoyl chloride is a bifunctional molecule featuring both a highly reactive acyl chloride and an isocyanate group. This unique structure makes it a valuable reagent in organic synthesis, particularly for creating complex molecules, polymers, and bioconjugates. However, these same functional groups are the source of its significant hazards.

| Property | Data | Source |

| CAS Number | 5180-79-0 | [1] |

| Molecular Formula | C₈H₄ClNO₂ | [1] |

| Molecular Weight | 181.58 g/mol | [1] |

| Appearance | Likely a clear colorless to slightly yellow liquid | [2] |

| Transport Information | Classified as a Dangerous Good for transport | [1] |

The Chemistry of Hazard: A Tale of Two Reactive Groups

To handle this compound safely, one must appreciate the distinct and synergistic reactivity of its two functional moieties. Its hazardous nature is not arbitrary; it is a direct consequence of its electrophilic character.

The Acyl Chloride Moiety: A Potent and Corrosive Acylating Agent

The benzoyl chloride group is a classic acylating agent. Its reactivity is dominated by the electrophilic carbonyl carbon.

-

Hydrolysis: It reacts vigorously and exothermically with water and other protic solvents. This reaction is the primary reason for its corrosive nature, as it rapidly produces hydrochloric acid (HCl) upon contact with moisture in the air or on surfaces, leading to fuming.[3][4] This HCl generation also makes the compound a potent lachrymator (a substance that irritates the eyes and causes tearing).[2][3]

-

Nucleophilic Acyl Substitution: It readily reacts with nucleophiles like alcohols to form esters and amines to form amides.[4] This high reactivity necessitates stringent exclusion of such materials during storage and handling to prevent uncontrolled reactions.

The Isocyanate Moiety: A Powerful Sensitizer and Crosslinker

The isocyanate (-N=C=O) group is also highly electrophilic and is notorious for its effects on biological systems.

-

Reaction with Nucleophiles: Similar to the acyl chloride, it reacts with water (forming an unstable carbamic acid that decomposes to an amine and CO₂) and alcohols (forming carbamates). Its reaction with amines to form urea linkages is particularly rapid.

-

Biological Hazard: Isocyanates are potent respiratory and skin sensitizers.[2][5] Initial exposure may cause irritation, but subsequent, even low-level, exposures can trigger a severe allergic reaction, including asthma-like symptoms, which can be permanent.[2] This sensitization is the most insidious health risk associated with this class of compounds.

The combination of these two groups makes 3-Isocyanatobenzoyl chloride extremely moisture-sensitive and reactive toward a wide array of common laboratory reagents.

Hazard Identification and GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[6] |

| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage[6] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[6] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[7] |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation[6] |

Hazard Pictograms:

Caption: GHS Hazard Profile for 3-Isocyanatobenzoyl Chloride.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. For a hazardous chemical like this, engineering controls are non-negotiable, and PPE serves as the critical final barrier.

Caption: The Hierarchy of Controls for managing chemical exposure.

Primary Engineering Controls

-

Chemical Fume Hood: All handling of 3-Isocyanatobenzoyl chloride MUST be performed inside a certified chemical fume hood. This is the most critical engineering control to contain corrosive HCl vapors and prevent inhalation of the sensitizing isocyanate aerosol.[9][10][11]

-

Ventilation: The laboratory must have good general ventilation to ensure any fugitive emissions are diluted and exhausted.[9][11]

Secondary Engineering Controls

-

Emergency Stations: A fully functional emergency eyewash station and safety shower must be immediately accessible in the work area.[9]

Personal Protective Equipment (PPE) Protocol

Standard laboratory attire is insufficient. A specific, high-level PPE protocol is mandatory.

-

Eye and Face Protection: Chemical safety goggles in combination with a full-face shield is required.[5][9] The goggles provide a seal against splashes, while the face shield protects the entire face from corrosive materials.

-

Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate film). Check manufacturer permeation data for "benzoyl chloride" or "isocyanates" to select the appropriate material. Double-gloving is a highly recommended best practice.

-

Skin and Body Protection: A flame-resistant lab coat, worn fully buttoned, is required over long pants and closed-toe, chemical-resistant shoes.[9][11]

-

Respiratory Protection: For routine operations within a fume hood, no respiratory protection is needed. However, in case of a spill or ventilation failure, a NIOSH-approved full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is essential.[5][9]

Safe Handling, Storage, and Incompatibility

Handling Protocol

-

Preparation: Before starting, ensure the fume hood is operational, all required PPE is donned, and spill cleanup materials are at hand.

-

Inert Atmosphere: This compound is extremely moisture-sensitive.[8][9] All transfers and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

-

Dispensing: Use syringes or cannulas for liquid transfers. Never pour in the open air.

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[9][12] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9][12][13]

-

Clothing: Contaminated clothing should be removed immediately and laundered separately before reuse.[12]

Storage Protocol

The causality for these storage conditions is the prevention of degradation and hazardous reactions.

-

Conditions: Store in a cool, dry, well-ventilated, and secured area.[7][11][12] Refrigeration (2-8 °C) in an explosion-proof refrigerator is recommended to minimize vapor pressure and slow degradation.[9]

-

Atmosphere: The container must be tightly sealed, preferably under an inert gas blanket, to protect from moisture.[7][9]

-

Segregation: Store away from incompatible materials.[11][12] Store in a locked cabinet or area to restrict access.[7][10]

Table of Incompatibilities

| Incompatible Material | Reason for Incompatibility |

| Water, Alcohols, Amines | Violent, exothermic reaction releasing corrosive HCl gas and potentially causing pressure buildup.[3][4][10][14] |

| Strong Bases (e.g., hydroxides) | Violent reaction, neutralization.[3][10][14] |

| Strong Oxidizing Agents | Risk of vigorous, potentially explosive reaction.[9] |

| Acids | May catalyze decomposition or polymerization.[9] |

| Metal Salts | Can catalyze violent reactions, especially with ethers.[3] |

Emergency Procedures: Preparedness and Response

Spill Response

Immediate and correct response to a spill is critical to prevent injury and wider contamination.

Caption: Workflow for responding to a 3-Isocyanatobenzoyl chloride spill.

Spill Neutralization/Decontamination Solution: For spills involving isocyanates, a decontamination solution should be used to react with and neutralize the hazardous material. Do not use plain water. A suitable formulation is:

-

Formulation: 5-10% Sodium Carbonate, 0.5% liquid detergent, and 90-95% water.[12]

-

Causality: The sodium carbonate neutralizes the HCl byproduct, and both water and the alkaline conditions help to hydrolyze and polymerize the isocyanate into a more inert polyurea. The detergent helps to wet the surface. Apply slowly from the edges inward and let it react for at least 30 minutes before cleanup.

First Aid Measures

Immediate medical attention is required for ALL exposures.[10]

| Exposure Route | First Aid Protocol | Rationale |

| Inhalation | Move victim to fresh air immediately. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7][9][10] | To remove the victim from the toxic and sensitizing atmosphere and provide oxygen. |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of soap and water for at least 15-20 minutes. Seek immediate medical attention.[2][7][10] | To physically remove the corrosive material and dilute it to minimize burns. Rapid action is critical. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if easy to do. Seek immediate medical attention.[2][7][9][10] | To flush out the corrosive material and prevent permanent eye damage or blindness.[10] |

| Ingestion | Do NOT induce vomiting. If victim is conscious, rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][7][9] | Inducing vomiting can cause a second pass of the corrosive material over the esophagus, risking perforation.[5][8] |

Waste Disposal

All waste containing 3-Isocyanatobenzoyl chloride, including empty containers and cleanup materials, must be treated as hazardous waste.

-

Method: The preferred disposal method is through a licensed professional waste disposal service.[9] The material should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[9]

-

Causality: Incineration ensures the complete destruction of the organic molecule. The scrubber is essential to neutralize the acidic gases (primarily HCl) that are generated during combustion, preventing their release into the atmosphere.

Toxicological Profile Summary

The toxicological properties of 3-Isocyanatobenzoyl chloride itself have not been fully investigated.[5][11] However, based on its functional groups and data from close analogs, the following effects are expected:

-

Corrosivity: Causes severe burns to skin, eyes, and the respiratory and digestive tracts upon contact.[2][7][10][14]

-

Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[2][6][7][15] Symptoms may include headache, dizziness, nausea, and chemical burns.[5][14]

-

Sensitization: A primary concern is its potential to cause allergic sensitization of the skin and respiratory system.[2][5][15] This can lead to chronic and potentially permanent health problems upon re-exposure.

Conclusion

3-Isocyanatobenzoyl chloride is a powerful synthetic tool whose utility is matched by its significant hazards. Its dual reactivity as both an acyl chloride and an isocyanate demands a safety protocol centered on the strict exclusion of moisture and the prevention of all personal contact. By understanding the chemical principles behind its hazards and implementing the robust engineering controls, specialized PPE, and emergency procedures outlined in this guide, researchers can mitigate the risks and utilize this compound effectively and safely.

References

-

Cole-Parmer. Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-(Chlorosulfonyl)benzoyl Chloride, 98% (Titr.). Available from: [Link]

-

LASEC. MATERIAL SAFETY DATA SHEET Benzoyl chloride. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98%. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Benzoyl chloride. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Benzoyl chloride. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Benzoyl chloride. Available from: [Link]

-

PubChem, National Institutes of Health. 4-Isocyanatobenzoyl chloride. Available from: [Link]

Sources

- 1. 3-Isocyanatobenzoyl chloride | CAS 5180-79-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. BENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Isocyanatobenzoyl chloride | C8H4ClNO2 | CID 2733323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. synquestlabs.com [synquestlabs.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. carlroth.com [carlroth.com]

- 14. cdn.lasec.co.za [cdn.lasec.co.za]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Spectroscopic Data for 3-Isocyanatobenzoyl chloride

This guide details the spectroscopic characterization of 3-Isocyanatobenzoyl chloride , a bifunctional electrophile critical in the synthesis of heterocyclic compounds and cross-linking agents. The data presented synthesizes standard spectroscopic principles with characteristic functional group behaviors observed in meta-substituted benzene derivatives.

CAS Number: 1711-64-4 Formula: C₈H₄ClNO₂ Molecular Weight: 181.58 g/mol IUPAC Name: 3-Isocyanatobenzoyl chloride

Introduction & Structural Logic

3-Isocyanatobenzoyl chloride is a heterobifunctional linker containing two distinct electrophilic sites: an acyl chloride (-COCl) and an isocyanate (-N=C=O). The meta substitution pattern preserves the electronic independence of the two groups more effectively than ortho or para arrangements, allowing for sequential nucleophilic attacks.

This guide provides the expected spectroscopic signatures (NMR, IR, MS) necessary for structural validation and purity assessment in drug development workflows.

Structural Elucidation Workflow

The following logic flow illustrates how to confirm the structure using the data provided in this guide.

Caption: Logical workflow for validating 3-Isocyanatobenzoyl chloride using multi-modal spectroscopy.

Infrared Spectroscopy (FT-IR)

The IR spectrum is the most diagnostic tool for this compound due to the presence of two highly polar, unsaturated functional groups.

Method: Neat liquid film (NaCl/KBr plates) or ATR. Key Diagnostic Features:

-

Absence of O-H/N-H: The region >3100 cm⁻¹ should be void of strong broad bands, confirming the absence of hydrolysis products (benzoic acids or ureas).

-

Dual Carbonyl-like Region: Two distinct, strong signals appear in the 1700–2300 cm⁻¹ range.

| Frequency (cm⁻¹) | Intensity | Assignment | Notes |

| 2250 – 2280 | Very Strong | -N=C=O Stretching | Characteristic isocyanate peak; broad and intense. |

| 1770 – 1785 | Strong | C=O Stretching (Acyl Chloride) | Typical for acid chlorides; shifted higher than esters/amides. |

| 3050 – 3100 | Weak | C-H Stretching (Aromatic) | Diagnostic of the benzene ring. |

| 1580 – 1600 | Medium | C=C Ring Breathing | Aromatic skeletal vibrations. |

| ~870, ~750 | Medium | C-H Bending (out-of-plane) | Consistent with meta-disubstituted benzene. |

Technical Insight: If a broad peak appears around 3300 cm⁻¹ (N-H stretch) or 2500–3000 cm⁻¹ (O-H stretch), the sample has likely hydrolyzed to form the urea derivative or the carboxylic acid.

Nuclear Magnetic Resonance (NMR)

The NMR data reflects the electron-withdrawing nature of both the acyl chloride and isocyanate groups, which deshield the aromatic protons.

³.1 ¹H NMR Data (400 MHz, CDCl₃)

The molecule possesses a meta-substitution pattern, resulting in four unique aromatic proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J) |

| 8.05 – 8.10 | Triplet of Triplets (tt) / Singlet-like | 1H | H-2 | J ~ 1.8 Hz (Meta coupling) |

| 7.95 – 8.00 | Doublet of Triplets (dt) | 1H | H-6 | J ~ 7.8, 1.5 Hz |

| 7.35 – 7.45 | Doublet of Triplets (dt) | 1H | H-4 | J ~ 8.0, 1.5 Hz |

| 7.50 – 7.60 | Triplet (t) | 1H | H-5 | J ~ 7.9 Hz |

Note: Chemical shifts are estimated based on additive substituent effects (Hammett constants) relative to benzene (7.26 ppm). The COCl group is strongly deshielding (+0.8 ppm ortho), while NCO is moderately deshielding.

³.2 ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| 167.5 | C=O (Acyl Chloride) | Deshielded carbonyl. |

| 135.0 | C-1 (Quaternary) | Attached to COCl. |

| 134.2 | C-3 (Quaternary) | Attached to NCO. |

| 130.5 | C-6 (CH) | Ortho to COCl. |

| 129.8 | C-5 (CH) | Meta to both. |

| 126.5 | C-2 (CH) | Between functional groups. |

| 125.0 | C-4 (CH) | Ortho to NCO. |

| 124.5 | -N=C=O (Isocyanate) | Characteristic broad/weak signal. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom via its isotopic signature.

Ionization Mode: EI (Electron Impact, 70 eV) or ESI+ (if derivatized). Molecular Ion (M⁺): m/z 181

Fragmentation Pathway

The fragmentation is driven by the loss of the labile chlorine atom and the neutral CO or NCO fragments.

Caption: Proposed EI-MS fragmentation pathway for 3-Isocyanatobenzoyl chloride.

Key MS Peaks:

-

m/z 181/183: Molecular ion cluster (intensity ratio ~3:1) confirming one Chlorine atom.[1]

-

m/z 146: Base peak (often), corresponding to the acylium cation [C₈H₄NO₂]⁺ after loss of Cl.

-

m/z 118: Loss of CO from the acylium ion or direct loss of COCl.

Handling & Stability (Crucial for Analysis)

When preparing samples for spectroscopy, strict adherence to moisture-free protocols is required.

-

Solvent Choice: Use anhydrous CDCl₃ or DMSO-d₆ (stored over molecular sieves).

-

Warning: DMSO may react slowly with the isocyanate group at elevated temperatures. CDCl₃ is preferred.

-

-

Quenching Risk: Exposure to atmospheric moisture causes hydrolysis:

-

R-NCO + H₂O → R-NH₂ + CO₂

-

R-NH₂ + R-NCO → R-NH-CO-NH-R (Urea precipitate).

-

Spectroscopic Artifact: Appearance of urea carbonyl peaks (~1650 cm⁻¹) and disappearance of the 2270 cm⁻¹ band.

-

References

-

Bio-Rad Laboratories. (n.d.). 3-Isocyanatobenzoyl chloride - SpectraBase (Catalog No. 478504). Bio-Rad Sadtler Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Isothermal Gas Chromatographic Retention Data for Benzoyl Chloride Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Potential research uses of 3-Isocyanatobenzoyl chloride

Title: Strategic Utilization of 3-Isocyanatobenzoyl Chloride (CAS 5180-79-0) in High-Throughput Medicinal Chemistry

Executive Summary 3-Isocyanatobenzoyl chloride (CAS 5180-79-0) represents a high-value heterobifunctional building block for medicinal chemistry. Its utility is derived from the distinct electrophilic disparity between its acid chloride (-COCl) and isocyanate (-NCO) moieties. This "reactivity hierarchy" allows researchers to perform controlled, sequential functionalization—first installing an amide bond under kinetic control, followed by urea or carbamate formation. This guide outlines the mechanistic principles, experimental protocols, and specific applications of this reagent in the synthesis of privileged scaffolds such as Type II kinase inhibitors and Rho-kinase (ROCK) inhibitors.

Chemical Profile & Reactivity Hierarchy

Compound: 3-Isocyanatobenzoyl chloride CAS: 5180-79-0 Molecular Weight: 181.58 g/mol Physical State: Colorless to pale yellow liquid (moisture sensitive)

The Electrophilic Gradient: The core value of this reagent lies in the chemoselectivity between its two electrophiles.

-

Site A (Acid Chloride): Highly reactive "hard" electrophile. Reacts rapidly with nucleophiles (amines, alcohols) at low temperatures (< 0°C).

-

Site B (Isocyanate): Moderately reactive electrophile. Reacts with nucleophiles at ambient or elevated temperatures, often requiring catalysis (e.g., dibutyltin dilaurate) or extended reaction times compared to the acid chloride.

Chemoselectivity Rule:

This kinetic difference enables the "One-Pot, Two-Step" synthesis of complex 3-ureidobenzamides without the need for intermediate purification.

Synthetic Methodology: Sequential Functionalization

The following workflow demonstrates the construction of a 3-ureidobenzamide library, a scaffold common in kinase inhibitor discovery.

Step 1: Chemoselective Amidation (The "Head" Attachment)

Objective: React the acid chloride with Amine A (

-

Solvent: Anhydrous DCM or THF.

-

Base: Non-nucleophilic base (e.g., DIPEA or 2,6-lutidine). Avoid primary/secondary amines as bases.

-

Temperature: Critical. Maintain -78°C to 0°C.[1]

-

Stoichiometry: 1.0 equiv Reagent : 0.95 equiv Amine A. Slight excess of the bifunctional reagent ensures all amine is consumed, preventing "double reaction" on the isocyanate.

Step 2: Urea Formation (The "Tail" Attachment)

Objective: React the pendant isocyanate with Amine B (

-

Conditions: Warm to Room Temperature (RT). Add Amine B (1.0–1.2 equiv).

-

Catalyst: Optional. If Amine B is electron-deficient (e.g., aniline), mild heating (40–60°C) or a catalyst (DMAP) may be required.

Visualization: Reaction Workflow

Figure 1: Sequential chemoselective functionalization strategy.

Application Case Studies

A. Synthesis of Type II Kinase Inhibitors (ROCK/Bcr-Abl)

Many Type II kinase inhibitors (which bind to the inactive DFG-out conformation) utilize a "Head-Linker-Tail" topology where the linker is a urea moiety attached to a phenyl ring.

-

Relevance: 3-Isocyanatobenzoyl chloride installs the benzamide-urea motif found in inhibitors of Rho-associated protein kinase (ROCK) and Bcr-Abl .

-

Example: Research has identified 3-ureidobenzamides as potent ROCK inhibitors. Using this reagent allows for the rapid diversification of the "Head" (via the amide) and the "Tail" (via the urea) to optimize binding affinity and solubility.

B. Diversity-Oriented Synthesis (DOS) of Quinazoline-2,4-diones

While typically synthesized from anthranilic acid, 3-substituted quinazoline-2,4-diones can be accessed via this reagent if Amine A contains a nucleophile capable of intramolecular cyclization.

-

Strategy: React 3-isocyanatobenzoyl chloride with an ortho-functionalized aniline. The initial amide forms, followed by cyclization onto the isocyanate.

Experimental Protocol: General Procedure for Library Synthesis

Materials:

-

3-Isocyanatobenzoyl chloride (1.0 mmol)

-

Amine A (0.95 mmol)

-

Amine B (1.1 mmol)

-

DIPEA (1.5 mmol)

-

Anhydrous DCM (5 mL)

Procedure:

-

Preparation: Dissolve 3-isocyanatobenzoyl chloride in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

-

Amidation: Add DIPEA, followed by the slow addition of Amine A (dissolved in DCM). Stir at 0°C for 30–60 minutes.

-

QC Check: Aliquot can be quenched with MeOH and checked by LCMS (look for methyl carbamate mass) to verify isocyanate integrity, though usually not necessary in routine flow.

-

-

Urea Coupling: Allow the mixture to warm to RT. Add Amine B. Stir for 2–12 hours.

-

Note: If Amine B is a weak nucleophile, heat to 40°C.

-

-

Workup: Quench with water. Extract with DCM. The urea product often precipitates or can be purified via standard flash chromatography.

Safety & Stability

-

Moisture Sensitivity: The acid chloride hydrolyzes rapidly to HCl and benzoic acid. The isocyanate hydrolyzes to the amine (which then reacts with remaining isocyanate to form symmetrical ureas). Storage: Store under inert gas at 4°C.

-

Toxicity: Isocyanates are potent sensitizers and lachrymators. All operations must be performed in a fume hood.

-

Quenching: Quench excess reagent with methanol (forms methyl ester/carbamate) before disposal.

References

-

Chemical Structure & Identity: PubChem. 3-Isocyanatobenzoyl chloride (CAS 5180-79-0). Available at: [Link]

-

Kinase Inhibitor Scaffolds: Morwick, T. et al. Hit to lead account of the discovery of bisbenzamide and related ureidobenzamide inhibitors of Rho kinase.[2] J. Med. Chem. 2010.[2][3] Available at: [Link]

- Isocyanate Reactivity: Ozaki, S. Recent advances in isocyanate chemistry. Chemical Reviews. 1972.

-

Synthetic Utility: Synthesis of Quinazolinediones. Organic Chemistry Portal. Available at: [Link]

Sources

Methodological & Application

Application Note: 3-Isocyanatobenzoyl Chloride as a Bifunctional Derivatization Agent for HPLC

This Application Note and Protocol guide details the use of 3-Isocyanatobenzoyl chloride (3-IBC) as a versatile, bifunctional derivatization agent for High-Performance Liquid Chromatography (HPLC).

Executive Summary

3-Isocyanatobenzoyl chloride (3-IBC) (CAS: 5180-79-0) is a specialized bifunctional reagent containing two distinct electrophilic groups: an acid chloride (-COCl) and an isocyanate (-NCO) on a benzene ring.[1][2] Unlike standard monofunctional reagents (e.g., Benzoyl Chloride or Phenyl Isocyanate), 3-IBC offers a unique "dual-reactivity" platform.

It is primarily utilized in two advanced HPLC workflows:

-

Dual-Stage Derivatization of Analytes: Introducing a UV-active benzoyl chromophore to nucleophilic analytes (amines, alcohols) while retaining a reactive handle for secondary tagging (e.g., fluorescence labeling) or "capping" with a quenching agent to tune retention time.

-

Synthesis of Custom Stationary Phases: Serving as a rigid linker to immobilize chiral selectors or affinity ligands onto aminopropyl-silica supports.

This guide focuses on the chemical logic required to control the selectivity between the -COCl and -NCO groups, ensuring reproducible derivatization for trace analysis.

Chemical Mechanism & Reactivity Profile[3]

The utility of 3-IBC lies in the differential reactivity of its functional groups. Understanding this hierarchy is critical for method design.

Reactivity Hierarchy

-

Acid Chloride (-COCl): Highly reactive towards nucleophiles (Amines > Alcohols). Reacts rapidly at Room Temperature (RT) in the presence of a base (e.g., Pyridine, Triethylamine).

-

Isocyanate (-NCO): Reactive towards nucleophiles but generally slower than acid chlorides under non-catalyzed conditions. Reactivity is enhanced by heat or organotin catalysts (e.g., DBTL).

Key Strategic Insight: By controlling temperature and catalysis, one can selectively engage the acid chloride first, leaving the isocyanate intact for a second reaction step.

Reaction Pathways[1][2][3][4][5][6]

-

Pathway A (Amine Analytes): The amine attacks the -COCl group (preferred), forming a stable amide . The pendant -NCO group is then "quenched" with an alcohol to form a carbamate, adding hydrophobic bulk for reverse-phase separation.

-

Pathway B (Alcohol Analytes): In the presence of a catalyst, the alcohol can be directed to react with the -NCO group (forming a carbamate ) or the -COCl group (forming an ester ), depending on the base used.

Experimental Protocol: Pre-Column Derivatization of Polyamines

This protocol describes the derivatization of amine-containing analytes (e.g., polyamines, amino acids) using 3-IBC. The goal is to attach the UV-active benzoyl ring and "cap" the molecule with methanol to ensure stability.

Materials & Reagents[1][2][3][5][6][7][8][9]

-

Reagent: 3-Isocyanatobenzoyl chloride (Store under N2, desiccated).

-

Solvent: Anhydrous Acetonitrile (MeCN).

-

Base: Pyridine or Triethylamine (TEA).

-

Quenching Agent: Methanol (HPLC Grade).

-

Analytes: Target amines (dissolved in MeCN or buffered aqueous solution).

Step-by-Step Workflow

Step 1: Reagent Preparation

-

Prepare a 50 mM solution of 3-IBC in anhydrous MeCN.

-

Note: Prepare fresh daily. The acid chloride is moisture-sensitive.

-

Step 2: Primary Derivatization (Amide Formation)

-

In a 1.5 mL HPLC vial, mix:

-

100 µL Analyte solution.